

A Spectroscopic Showdown: Distinguishing Isomers of 2-Bromo-4-methyl-3-nitropyridine

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Compound of Interest

Compound Name: **2-Bromo-4-methyl-3-nitropyridine**

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For researchers and professionals in drug development and chemical synthesis, the precise identification of constitutional isomers is a critical step in ensuring the purity, efficacy, and safety of target molecules. This guide provides a comparative analysis of the spectroscopic characteristics of **2-Bromo-4-methyl-3-nitropyridine** and its key positional isomers. Due to the limited availability of complete experimental datasets for all isomers, this comparison integrates reported data with predicted spectroscopic values based on established principles of NMR, IR, and Mass Spectrometry.

The subtle shifts in the positions of the bromo, methyl, and nitro groups on the pyridine ring give rise to distinct electronic environments for the constituent atoms. These differences are manifested in unique spectroscopic fingerprints, allowing for unambiguous identification. This guide will focus on a selection of key isomers to illustrate these distinguishing features.

Isomer Identification

The isomers under comparison are:

- Isomer 1: **2-Bromo-4-methyl-3-nitropyridine** (CAS 23056-45-3)[1][2][3][4]
- Isomer 2: 3-Bromo-4-methyl-5-nitropyridine (CAS 69872-15-7)[5][6][7]
- Isomer 3: 2-Bromo-5-methyl-4-nitropyridine (CAS 66092-62-4)[8][9][10][11][12]
- Isomer 4: 3-Bromo-4-methyl-2-nitropyridine (CAS 1379309-01-9)[13][14]

- Isomer 5: 5-Bromo-2-methyl-3-nitropyridine
- Isomer 6: 2-Bromo-3-methyl-5-nitropyridine (CAS 23132-21-0)[15][16]

Comparative Spectroscopic Data

The following tables summarize the available and predicted spectroscopic data for the isomers. Predicted values are based on the analysis of substituent effects on the pyridine ring and are denoted with an asterisk (*).

Table 1: ^1H NMR Spectroscopic Data (Predicted/Experimental in CDCl_3)

Isomer	Proton Assignment	Predicted/Experimental Chemical Shift (δ, ppm)	Predicted Multiplicity
1: 2-Bromo-4-methyl-3-nitropyridine	H-5	~7.2 - 7.4	d
H-6	~8.3 - 8.5	d	
-CH ₃	~2.5 - 2.7	s	
2: 3-Bromo-4-methyl-5-nitropyridine	H-2	8.97[5]	s[5]
H-6	8.94[5]	s[5]	
-CH ₃	2.65[5]	s[5]	
3: 2-Bromo-5-methyl-4-nitropyridine	H-3	~7.5 - 7.7	s
H-6	~8.4 - 8.6	s	
-CH ₃	~2.6 - 2.8	s	
4: 3-Bromo-4-methyl-2-nitropyridine	H-5	~7.3 - 7.5	d
H-6	~8.2 - 8.4	d	
-CH ₃	~2.7 - 2.9	s	
5: 5-Bromo-2-methyl-3-nitropyridine	H-4	~8.4 - 8.6	s
H-6	~8.7 - 8.9	s	
-CH ₃	~2.8 - 3.0	s	
6: 2-Bromo-3-methyl-5-nitropyridine	H-4	~8.2 - 8.4	d
H-6	~9.0 - 9.2	d	
-CH ₃	~2.5 - 2.7	s	

Table 2: ^{13}C NMR Spectroscopic Data (Predicted/Experimental in CDCl_3)

Isomer	Predicted/Experimental Chemical Shifts (δ , ppm)*
1: 2-Bromo-4-methyl-3-nitropyridine	C2: ~142, C3: ~150, C4: ~148, C5: ~125, C6: ~152, - CH_3 : ~18
2: 3-Bromo-4-methyl-5-nitropyridine	C2: ~155, C3: ~120, C4: ~147, C5: ~145, C6: ~150, - CH_3 : ~19
3: 2-Bromo-5-methyl-4-nitropyridine	C2: ~144, C3: ~128, C4: ~155, C5: ~138, C6: ~151, - CH_3 : ~17
4: 3-Bromo-4-methyl-2-nitropyridine	C2: ~158, C3: ~122, C4: ~150, C5: ~126, C6: ~153, - CH_3 : ~20
5: 5-Bromo-2-methyl-3-nitropyridine	C2: ~160, C3: ~152, C4: ~130, C5: ~118, C6: ~154, - CH_3 : ~25
6: 2-Bromo-3-methyl-5-nitropyridine	Data suggests availability of a ^{13}C NMR spectrum, but specific shifts are not detailed in the initial findings.[15]

Table 3: Key IR Absorption Bands (Predicted)

Isomer	$\nu(\text{NO}_2)$ asymmetric (cm^{-1})	$\nu(\text{NO}_2)$ symmetric (cm^{-1})	Pyridine Ring Vibrations (cm^{-1})	$\nu(\text{C-Br})$ (cm^{-1})
All Isomers	~1520 - 1560	~1340 - 1360	~1580 - 1610, ~1450 - 1480	~600 - 700

Table 4: Mass Spectrometry Data (Predicted)

Isomer	Molecular Ion $[M]^+$ (m/z)	Key Fragmentation Pathways
All Isomers	216/218 (due to $^{79}\text{Br}/^{81}\text{Br}$ isotopes)	Loss of NO_2 ($M-46$), Loss of Br ($M-79/81$), Loss of CH_3 ($M-15$)

Spectroscopic Interpretation and Isomer Differentiation

- ^1H NMR: The chemical shifts and coupling patterns of the aromatic protons are highly informative. The electron-withdrawing nitro group strongly deshields ortho and para protons, shifting their signals downfield. The position of the methyl group's singlet provides a reference point. For example, in Isomer 2 (3-Bromo-4-methyl-5-nitropyridine), both aromatic protons are singlets due to the lack of adjacent protons, a clear distinguishing feature.[\[5\]](#)
- ^{13}C NMR: The number of unique signals in the ^{13}C NMR spectrum can confirm the symmetry of the isomer. The carbon attached to the bromine will be significantly shielded, while the carbon attached to the nitro group will be deshielded. The chemical shift of the methyl carbon is also influenced by its position relative to the other substituents.
- IR Spectroscopy: While the IR spectra of all isomers will show characteristic absorptions for the nitro group (asymmetric and symmetric stretches), pyridine ring vibrations, and the C-Br stretch, the precise frequencies and intensities of the pyridine ring and C-H bending vibrations in the fingerprint region (below 1500 cm^{-1}) will differ, providing a unique pattern for each isomer.
- Mass Spectrometry: All isomers will exhibit a characteristic isotopic pattern for the molecular ion due to the presence of bromine (^{79}Br and ^{81}Br in a roughly 1:1 ratio), resulting in two peaks of nearly equal intensity separated by 2 m/z units.[\[17\]](#)[\[18\]](#) The fragmentation patterns, particularly the relative abundances of fragments resulting from the loss of the nitro, bromo, and methyl groups, will vary depending on the stability of the resulting carbocations, which is dictated by the substitution pattern.

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of bromo-methyl-nitropyridine isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl_3 , DMSO-d_6) in a 5 mm NMR tube.
- ^1H NMR Acquisition:
 - Use a standard one-pulse sequence on a 400 MHz or higher spectrometer.
 - Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.
 - Process the data with appropriate phasing and baseline correction.
 - Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).
- ^{13}C NMR Acquisition:
 - Use a proton-decoupled pulse sequence.
 - A larger number of scans will be required due to the lower natural abundance of ^{13}C .
 - Process and reference the spectrum similarly to the ^1H NMR.

Fourier-Transform Infrared (FT-IR) Spectroscopy

- Sample Preparation: For solid samples, prepare a KBr pellet by grinding a small amount of the sample with dry KBr and pressing the mixture into a thin, transparent disk. Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.
- Data Acquisition:
 - Record a background spectrum of the empty sample compartment or the clean ATR crystal.
 - Record the sample spectrum over a range of $4000\text{-}400\text{ cm}^{-1}$.

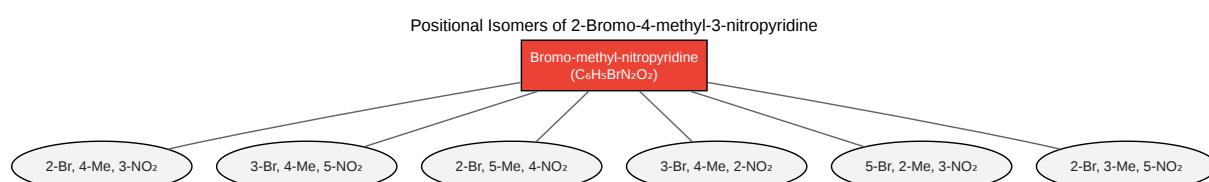
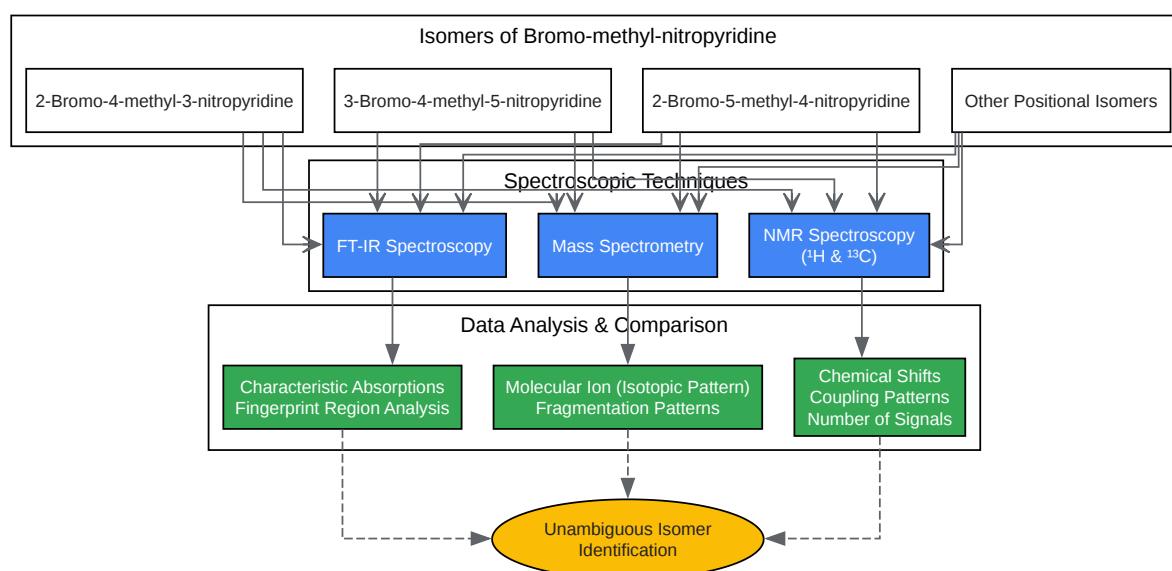
- Co-add multiple scans to improve the signal-to-noise ratio.

Gas Chromatography-Mass Spectrometry (GC-MS)

- Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a volatile solvent such as dichloromethane or ethyl acetate.
- GC Conditions:
 - Column: A standard non-polar or medium-polarity capillary column (e.g., DB-5ms).
 - Injection: 1 µL split injection.
 - Temperature Program: Start at a low temperature (e.g., 50 °C), ramp to a high temperature (e.g., 280 °C) to ensure elution of the compound.
- MS Conditions:
 - Ionization: Electron Ionization (EI) at 70 eV.
 - Mass Range: Scan from m/z 40 to 300.
 - Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern.

Visualizing the Analytical Workflow

Workflow for Isomer Differentiation



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